Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate
Description
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is a halogenated phenylacetate derivative characterized by bromine substituents at positions 2 and 5 of the aromatic ring, a difluoromethoxy group at position 3, and an ethyl ester moiety. Halogenated phenylacetates are often explored for their enhanced stability, lipophilicity, and bioactivity compared to non-halogenated counterparts .
Properties
IUPAC Name |
ethyl 2-[2,5-dibromo-3-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(10(6)13)18-11(14)15/h3,5,11H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZTUJSWXSRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169143 | |
| Record name | Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803713-25-8 | |
| Record name | Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803713-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 2,5-dibromo-3-(difluoromethoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate typically involves the bromination of 3-(difluoromethoxy)phenylacetic acid followed by esterification. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The esterification step involves reacting the brominated acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products:
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2,5-dibromo-3-(difluoromethoxy)phenylmethanol.
Oxidation: Formation of ethyl 2,5-dibromo-3-(difluoromethoxy)benzoic acid.
Scientific Research Applications
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is used extensively in scientific research due to its versatile reactivity:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties such as flame retardants and polymers.
Mechanism of Action
The mechanism by which Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate exerts its effects is largely dependent on its interaction with molecular targets. The presence of bromine and fluorine atoms can enhance binding affinity to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, it may act as an inhibitor of certain enzymes by forming strong halogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3,5-Dichloro-2-(Difluoromethoxy)Phenylacetate
Structure: Chlorine substituents at positions 3 and 5, difluoromethoxy at position 2, and an ethyl ester.
Molecular Formula: C₁₁H₁₀Cl₂F₂O₃.
Key Differences:
- Halogen Type: Bromine (heavier, higher lipophilicity) in the target compound vs. chlorine (smaller, lower molecular weight) in this analog.
- Substituent Positions: Bromine at 2 and 5 positions vs. chlorine at 3 and 5. Positional differences may alter steric effects and electronic interactions.
Sodium Phenylacetate
Key Differences:
- Bioactivity: Sodium phenylacetate induces tumor cell differentiation with minimal cytotoxicity, as demonstrated in HL-60 leukemia cells and mesenchymal C3H 10T1/2 cultures .
- Pharmacokinetics: The sodium salt form (polar) contrasts with halogenated esters (lipophilic), suggesting differences in bioavailability and membrane permeability.
Ethyl Phenyl Acetate
Structure: Non-halogenated ester with a phenyl group and ethyl acetate. Molecular Formula: C₁₀H₁₂O₂. Key Differences:
- Applications: Widely used in food flavors and perfumes due to its honey-like aroma .
- Safety: Lacks halogen-associated toxicity risks, making it suitable for consumption.
Ethyl Dibromofluoroacetate
Structure: Dibromofluoro substituents on the acetate chain rather than the aromatic ring.
Molecular Formula: C₄H₅Br₂FO₂.
Key Differences:
- Regulatory Status: Multiple CAS entries and hazard codes (e.g., MFCD00042068) suggest stringent handling requirements .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Anticancer Potential: Sodium phenylacetate’s ability to induce tumor cell differentiation without cytotoxicity suggests that halogenated analogs like the target compound may offer enhanced efficacy or pharmacokinetics. Bromine’s lipophilicity could improve blood-brain barrier penetration or target binding.
- Toxicity Considerations: Halogenated esters (e.g., ethyl dibromofluoroacetate) may pose higher toxicity risks compared to non-halogenated variants due to reactive electrophilic centers .
- Flavor vs. Pharma Applications: Ethyl phenyl acetate’s safety for consumption contrasts with halogenated derivatives, which are likely restricted to non-edible uses.
Biological Activity
Ethyl 2,5-dibromo-3-(difluoromethoxy)phenylacetate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine and difluoromethoxy substituents, which enhance its reactivity and interactions with biological systems.
- Molecular Formula : C11H8Br2F2O3
- Molecular Weight : 360.99 g/mol
- Structure : The compound features a phenyl ring substituted with two bromine atoms and a difluoromethoxy group, influencing its chemical reactivity and biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The presence of halogen atoms (bromine and fluorine) enhances its ability to interact with biological molecules, potentially disrupting cellular processes in pathogens.
The compound's mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for the survival of bacteria and fungi.
- Disruption of Membrane Integrity : The compound can affect the integrity of microbial membranes, leading to cell lysis.
- Interference with Biomolecule Synthesis : It may disrupt the synthesis of essential biomolecules, leading to cell death.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, antifungal | Unique due to Br and F substitutions |
| Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate | Structure | Moderate antifungal activity | Lacks some halogen substitutions |
| Ethyl 3-bromo-4-(difluoromethoxy)phenylacetate | Structure | Significant enzyme inhibition | Enhanced binding affinity due to structure |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Research on Antifungal Properties
In another investigation focusing on antifungal activity, this compound demonstrated effectiveness against several fungal species, including Candida albicans. The study highlighted the compound's ability to disrupt fungal cell membranes and inhibit growth at sub-micromolar concentrations.
Enzyme Inhibition Studies
Enzyme inhibition assays revealed that the compound could effectively inhibit phospholipase A2 activity. This inhibition correlates with its structural features, which enhance binding interactions with the enzyme's active site. Such interactions are critical for developing therapeutic agents targeting inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
